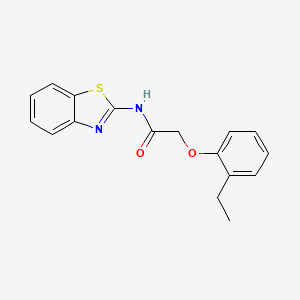

N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide" is a benzothiazole derivative. Benzothiazoles and their derivatives play a crucial role in the development of intermediate molecules for various pharmacologically active agents.

Synthesis Analysis

- Kumar et al. (2020) describe the synthesis of benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide, through condensation reactions. These compounds were synthesized using 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones in ethanol in the presence of glacial acetic acid (Kumar, 2020).

Molecular Structure Analysis

- Balijapalli et al. (2017) investigated the molecular structure of N-(benzo[d]thiazol-2-yl) acetamides, noting that hydrogen bonding plays a significant role in their molecular assemblies (Balijapalli, 2017).

Chemical Reactions and Properties

- The study by Kumar et al. (2020) also explored the chemical reactions of these derivatives, particularly focusing on their biological activity as COX-2 inhibitors (Kumar, 2020).

Physical Properties Analysis

- Yu et al. (2014) synthesized similar benzothiazole derivatives and characterized them using IR, NMR, and elemental analyses, providing insights into their physical properties (Yu, 2014).

Chemical Properties Analysis

- Duran and Canbaz (2013) determined the acidity constants (pKa values) of benzothiazole acetamide derivatives, providing critical information on their chemical properties (Duran, 2013).

Scientific Research Applications

Synthesis and Structural Modifications

Benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide, are explored for their synthesis and structural modifications to enhance biological activity and stability. For instance, modifications to the benzothiazole ring have been studied to improve metabolic stability and in vitro potency against specific biological targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011). Another study synthesized a range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity, highlighting the compound's relevance in cancer research (Yurttaş et al., 2015).

Potential Therapeutic Applications

Research into benzothiazole derivatives has demonstrated their potential in treating various diseases due to their diverse biological activities. For example, certain benzothiazole derivatives have shown significant anti-inflammatory and analgesic properties, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Kumar et al., 2020). Furthermore, the synthesis and biological evaluation of benzothiazole β-lactam conjugates have revealed moderate antimicrobial activities and potential as antimalarial medicines, indicating the compound's utility in addressing infectious diseases (Alborz et al., 2018).

Chemical and Biological Interactions

Studies have also focused on the chemical properties of benzothiazole derivatives and their interactions with biological molecules. For instance, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their ligand-protein interactions and potential in photovoltaic efficiency modeling, underscoring the compound's versatility beyond therapeutic applications (Mary et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-12-7-3-5-9-14(12)21-11-16(20)19-17-18-13-8-4-6-10-15(13)22-17/h3-10H,2,11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZFMXFGBPVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-(2-ethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)